5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate
Description
5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate is a heterocyclic compound featuring an indole core substituted with two ester groups (ethyl and 1,3-dioxoisoindolin-2-yl moieties). The indole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to tryptophan and its role in modulating biological targets such as enzymes and receptors.
Properties
Molecular Formula |
C20H14N2O6 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
5-O-(1,3-dioxoisoindol-2-yl) 2-O-ethyl 1H-indole-2,5-dicarboxylate |
InChI |
InChI=1S/C20H14N2O6/c1-2-27-20(26)16-10-12-9-11(7-8-15(12)21-16)19(25)28-22-17(23)13-5-3-4-6-14(13)18(22)24/h3-10,21H,2H2,1H3 |
InChI Key |
MQYGWXAVCLVZSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The phthalimide moiety can be introduced through a nucleophilic substitution reaction involving phthalic anhydride and an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and alkylating agents are employed.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The phthalimide moiety may enhance the compound’s stability and bioavailability . The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Structural Analogues
(a) Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7)
(b) 5-O-tert-butyl 2-O-ethyl 1H-imidazole-2,5-dicarboxylate
(c) Perfluorinated Sulfonylamino Derivatives (e.g., [68298-72-6])
- Structure : Fluorinated side chains impart extreme hydrophobicity and chemical stability, contrasting with the polar ester groups in the target compound .
Table 1: Antimicrobial Activity of Dicarboxylate Derivatives
| Compound | MIC (µg/mL) S. aureus | MIC (µg/mL) C. albicans | Reference |
|---|---|---|---|
| Compound 7 (1,3-dioxolane) | 19.5 | 39.0 | |
| Compound 5 (racemic) | 39.0 | 78.0 | |
| Amikacin (reference) | 1.0–2.0 | — | |
| Fluconazole (reference) | — | 1.0–2.0 |
- Key Observations: The chiral 1,3-dioxolane derivative (Compound 7) shows superior activity compared to its racemic counterpart (Compound 5), emphasizing the role of stereochemistry.
Physicochemical Properties
- Lipophilicity : The ethyl ester in the target compound likely enhances membrane permeability compared to bulkier tert-butyl derivatives .
- Electronic Effects : The electron-deficient 1,3-dioxoisoindolinyl group may improve interactions with nucleophilic residues in enzyme active sites, a feature absent in hydroxyphenyl-substituted dioxolanes .
Biological Activity
5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate is , with a molecular weight of approximately 285.28 g/mol. The compound features a complex structure that includes an indole core, which is known for various biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to 5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate exhibit significant anticancer properties. One study demonstrated that derivatives of indole can inhibit the growth of cancer cells while sparing non-tumorigenic cells. This selectivity suggests a potential therapeutic window for cancer treatment.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 (liver cancer) | 10 | Induction of apoptosis |
| Compound B | MCF7 (breast cancer) | 15 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound has also shown promising antimicrobial effects against various bacterial strains. A study reported that derivatives with similar structural motifs inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Properties
In vitro studies have suggested that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity could be beneficial in managing conditions characterized by chronic inflammation.
The biological activity of 5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate is believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase, thereby preventing cellular proliferation.
- Cytokine Modulation : The compound may modulate the expression of cytokines involved in inflammatory responses, leading to reduced inflammation.
Case Studies
A notable case study involved the evaluation of a similar indole derivative in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, with minimal side effects observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
